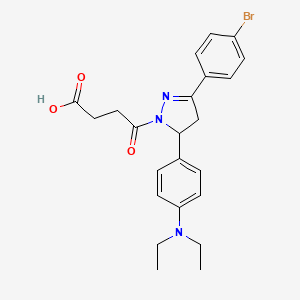![molecular formula C18H12ClFN4S B2482034 4-[4-(2-clorofenil)-1,3-tiazol-2-il]-1-(4-fluorofenil)-5-metil-1H-1,2,3-triazol CAS No. 1207046-63-6](/img/structure/B2482034.png)
4-[4-(2-clorofenil)-1,3-tiazol-2-il]-1-(4-fluorofenil)-5-metil-1H-1,2,3-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H12ClFN4S and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Este compuesto ha mostrado un potencial significativo como agente antimicrobiano. La presencia de ambos anillos tiazol y triazol en su estructura contribuye a su capacidad para inhibir el crecimiento de varias bacterias y hongos. Los investigadores han explorado su eficacia contra una gama de cepas microbianas, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos .
Propiedades anticancerígenas
La estructura del compuesto le permite interactuar con los objetivos celulares involucrados en la progresión del cáncer. Los estudios han indicado su potencial para inhibir la proliferación de células cancerosas, inducir la apoptosis e interferir con las vías de señalización de las células cancerosas. Esto lo convierte en una molécula valiosa en la búsqueda de nuevos fármacos anticancerígenos .
Efectos antiinflamatorios
La investigación ha demostrado que este compuesto puede modular las respuestas inflamatorias. Se ha descubierto que inhibe enzimas y citocinas clave involucradas en la inflamación, lo que sugiere su posible uso en el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Aplicaciones antivirales
El compuesto se ha investigado por sus propiedades antivirales, particularmente contra los virus ARN y ADN. Su capacidad para inhibir la replicación viral e interferir con las enzimas virales lo convierte en un candidato potencial para el desarrollo de terapias antivirales .
Potencial antituberculoso
Dado el desafío global de la tuberculosis (TB) y el aumento de las cepas resistentes a los medicamentos, este compuesto se ha explorado por su actividad antituberculosa. Ha mostrado promesa en la inhibición del crecimiento de Mycobacterium tuberculosis, la bacteria responsable de la TB, lo que lo convierte en un candidato potencial para nuevos tratamientos contra la TB.
Estas aplicaciones resaltan la versatilidad y el potencial del compuesto en varios campos de la investigación científica. Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
Future Journal of Pharmaceutical Sciences Crystals Medicinal Chemistry Future Journal of Pharmaceutical Sciences : Crystals : Medicinal Chemistry
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c1-11-17(22-23-24(11)13-8-6-12(20)7-9-13)18-21-16(10-25-18)14-4-2-3-5-15(14)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOEVMAKBZXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
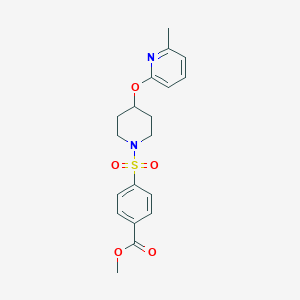

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)
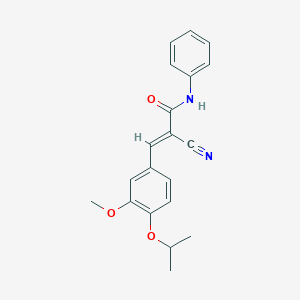
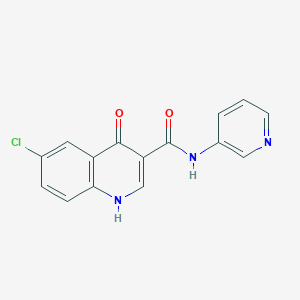
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2481961.png)
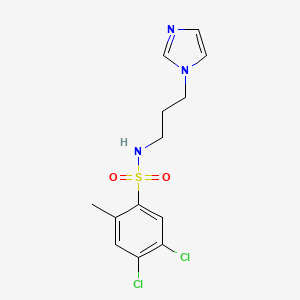
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2481964.png)
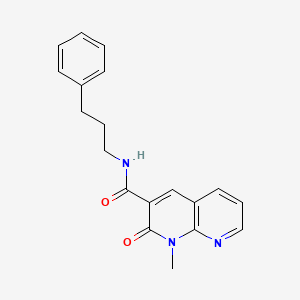
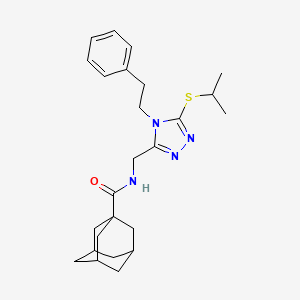
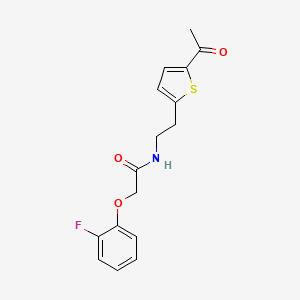
![3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2481970.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate](/img/structure/B2481971.png)
